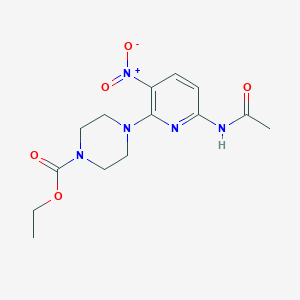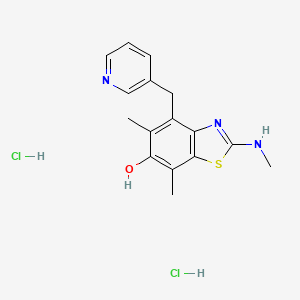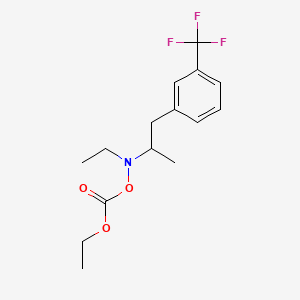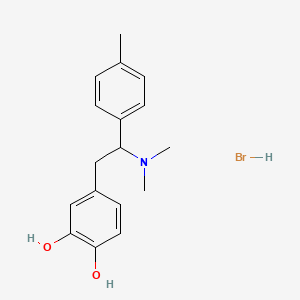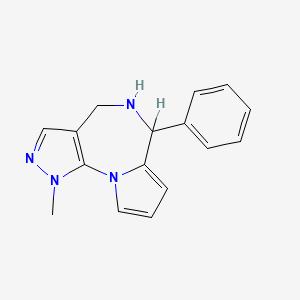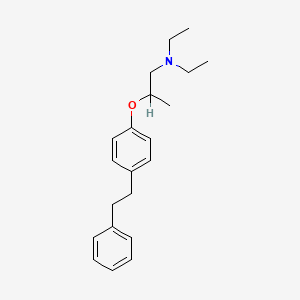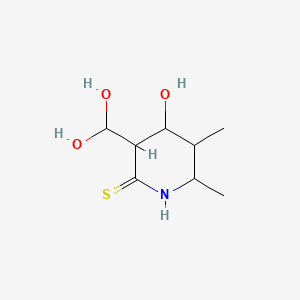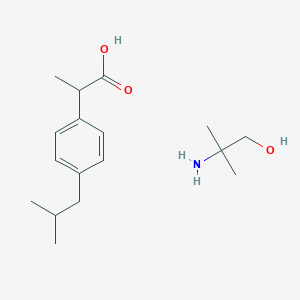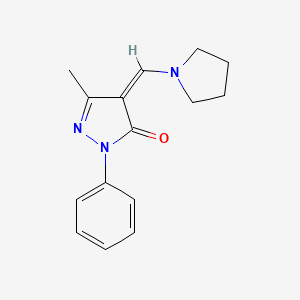
3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one typically involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction conditions may include:
Solvent: Common solvents used are ethanol, methanol, or acetic acid.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at reflux temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain the pure product.
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrrolidino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one has several applications in scientific research, including:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Biology: Studying its effects on cellular processes and molecular pathways.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the pyrrolidino group, which may affect its biological activity.
1-Phenyl-3-methyl-4-(N-morpholino)methylene-2-pyrazolin-5-one: Contains a morpholino group instead of pyrrolidino, leading to different chemical properties.
Uniqueness
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazoline derivatives.
特性
CAS番号 |
24664-56-0 |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC名 |
(4Z)-5-methyl-2-phenyl-4-(pyrrolidin-1-ylmethylidene)pyrazol-3-one |
InChI |
InChI=1S/C15H17N3O/c1-12-14(11-17-9-5-6-10-17)15(19)18(16-12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3/b14-11- |
InChIキー |
WHNGAXRFVNWKEE-KAMYIIQDSA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\N2CCCC2)C3=CC=CC=C3 |
正規SMILES |
CC1=NN(C(=O)C1=CN2CCCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


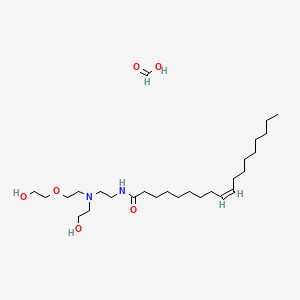
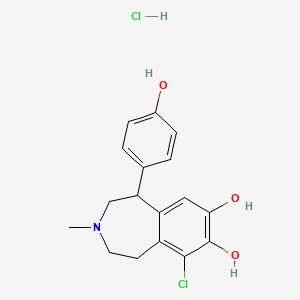
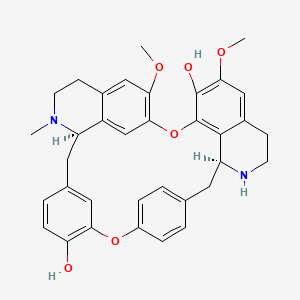
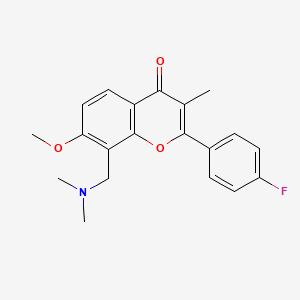
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
